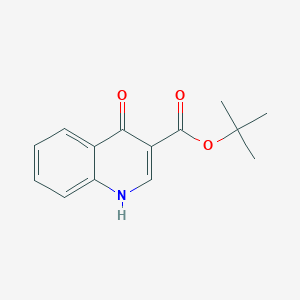
tert-Butyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
描述
3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C13H15NO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
属性
分子式 |
C14H15NO3 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC 名称 |
tert-butyl 4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)10-8-15-11-7-5-4-6-9(11)12(10)16/h4-8H,1-3H3,(H,15,16) |
InChI 键 |
LHQMDIHOOGKELO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=CNC2=CC=CC=C2C1=O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-, 1,1-dimethylethyl ester typically involves the esterification of 3-quinolinecarboxylic acid. One common method is the reaction of 3-quinolinecarboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the product can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into 1,4-dihydroquinoline derivatives.
Substitution: The ester group can be substituted with other functional groups, such as amines or alcohols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring. These derivatives can be further modified to create compounds with specific properties and applications.
科学研究应用
3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-, 1,1-dimethylethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer drugs.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. In medicinal chemistry, the compound may act as an inhibitor of enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.
相似化合物的比较
Similar Compounds
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound is structurally similar but lacks the ester group.
Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound has an ethyl group instead of a tert-butyl group.
6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound has a bromine atom attached to the quinoline ring.
Uniqueness
3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-, 1,1-dimethylethyl ester is unique due to the presence of the tert-butyl ester group, which can influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, which can affect the compound’s interactions with enzymes and receptors. Additionally, the ester group can be easily modified to create a wide range of derivatives with different properties and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


